Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate
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Overview
Description
Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a thiazole ring, and an enone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Enone Formation: The enone moiety is formed through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base.
Final Coupling: The final step involves coupling the enone with the pyridine-thiazole intermediate using a suitable amine under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the enone or the pyridine ring, resulting in the formation of alcohols or reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteases. The compound may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate
- Ethyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate
- Propyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-16(21)5-4-14(20)18-8-2-3-15-19-13(11-23-15)12-6-9-17-10-7-12/h4-7,9-11H,2-3,8H2,1H3,(H,18,20)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHKUTRFQXTXGI-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NCCCC1=NC(=CS1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NCCCC1=NC(=CS1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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